Menaquinone 5 Menaquinone 5 Menaquinone is under investigation in clinical trial NCT01533441 (Vitamin K2 Intervention in Patients With Vitamin K Antagonists).
Brand Name: Vulcanchem
CAS No.: 1182-68-9
VCID: VC21151227
InChI: InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3/b27-16+,28-18+,29-20+,30-24+
SMILES: CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula: C36H48O2
Molecular Weight: 512.8 g/mol

Menaquinone 5

CAS No.: 1182-68-9

Cat. No.: VC21151227

Molecular Formula: C36H48O2

Molecular Weight: 512.8 g/mol

* For research use only. Not for human or veterinary use.

Menaquinone 5 - 1182-68-9

Specification

CAS No. 1182-68-9
Molecular Formula C36H48O2
Molecular Weight 512.8 g/mol
IUPAC Name 2-methyl-3-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]naphthalene-1,4-dione
Standard InChI InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3/b27-16+,28-18+,29-20+,30-24+
Standard InChI Key HYPYXGZDOYTYDR-HAJWAVTHSA-N
Isomeric SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Canonical SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Introduction

Chemical Identity and Structure

Molecular Characteristics

Menaquinone 5, also known as MK-5 or Vitamin K2(25), is characterized by its specific chemical structure within the vitamin K family. It possesses a molecular formula of C36H48O2 and a molecular weight of 512.8 g/mol . The compound is identified by the CAS number 1182-68-9 and has several synonyms including Vitamin MK 5 and Menaguinone . Its chemical name is 2-methyl-3-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-yl]-1,4-dihydronaphthalene-1,4-dione, reflecting its complex molecular structure .

Structural Elements and Properties

The structural configuration of Menaquinone 5 consists of a 2-methyl-1,4-naphthoquinone ring attached to a side chain composed of five isoprenoid units . This distinctive isoprenoid side chain is what differentiates it from other menaquinones in the vitamin K2 family, which range from MK-4 through MK-13 . The specific arrangement of double bonds in the side chain (2E,6E,10E,14E) contributes to its biological activity and physical properties.

Table 1: Key Chemical Properties of Menaquinone 5

PropertyValueSource
Molecular FormulaC36H48O2
Molecular Weight512.8 g/mol
Monoisotopic Weight512.365430786
CAS Number1182-68-9
InChI KeyHYPYXGZDOYTYDR-HAJWAVTHSA-N
Physical StateFat-soluble vitamin

Biological Functions

Role in Human Physiology

Menaquinone 5, as a form of vitamin K2, participates in several critical physiological processes in the human body. While research specifically on MK-5 is less extensive than on other menaquinones, it shares many of the general functions attributed to the vitamin K2 family:

Bone Health Regulation

Menaquinone 5 contributes to bone metabolism through its involvement in the activation of osteocalcin and matrix Gla protein (MGP) . These proteins are essential for proper calcium utilization in bone formation and maintenance. The activation process occurs through carboxylation, an enzymatic modification that requires vitamin K as a cofactor. Through this mechanism, Menaquinone 5 helps support proper bone mineralization and may reduce the risk of fractures .

Cardiovascular Function

Like other menaquinones, Menaquinone 5 may play a role in cardiovascular health by influencing calcium metabolism in vascular tissues. By activating Matrix Gla Protein, it may help inhibit vascular calcification, potentially contributing to arterial elasticity and cardiovascular function.

Blood Coagulation

Menaquinone 5 participates in the blood clotting process by supporting the creation of carboxylase enzyme, which is necessary for activating various coagulation factors . This function is shared with other forms of vitamin K and is essential for maintaining normal hemostasis.

Comparison with Other Vitamin K Forms

Menaquinones, including Menaquinone 5, differ from phylloquinone (vitamin K1) in their chemical structure and pharmacokinetic properties . These structural differences affect their bioavailability, metabolism, and potentially their biological activities:

Table 2: Comparison Between Vitamin K Forms

CharacteristicPhylloquinone (K1)Menaquinone 5 (K2)
Side ChainPhytyl (single unsaturated)5 isoprenoid units (multiple unsaturated)
OriginPrimarily plantsBacterial synthesis, fermented foods
Tissue DistributionPrimarily liverWider tissue distribution
Activation of Extra-hepatic ProteinsLess effectivePotentially more effective
Half-life in CirculationShorterLikely longer (based on general K2 properties)

Evidence suggests that menaquinones may be more effective than phylloquinone in activating extra-hepatic vitamin K-dependent proteins, which has implications for their relative effectiveness in bone and cardiovascular health .

Sources and Metabolism

Dietary and Endogenous Sources

Menaquinone 5 can be obtained through various pathways:

Bacterial Synthesis

Menaquinone 5 is a metabolite found in or produced by certain bacteria, including Escherichia coli (strain K12, MG1655) . The human gut microbiota can synthesize various menaquinones, potentially including Menaquinone 5, contributing to endogenous vitamin K supply.

Clinical Applications and Research

Clinical Trials

Menaquinone is under investigation in clinical trial NCT01533441, focusing on "Vitamin K2 Intervention in Patients With Vitamin K Antagonists" . This trial may provide insights into the potential interactions between menaquinones and anticoagulant medications.

Comparative Studies

Some research has compared the efficacy and pharmacokinetics of different vitamin K forms, including various menaquinones, providing context for understanding the potential distinctive properties of Menaquinone 5 .

Bone Health Management

The role of Menaquinone 5 in activating osteocalcin and supporting calcium utilization suggests potential applications in maintaining bone health and possibly preventing or managing osteoporosis .

Cardiovascular Disease Prevention

The involvement of menaquinones in regulating calcium metabolism and inhibiting vascular calcification suggests potential benefits for cardiovascular health, although specific evidence for Menaquinone 5 in this context is limited.

Interactions with Anticoagulant Therapy

The investigation of menaquinones in patients receiving vitamin K antagonists reflects interest in understanding how these compounds might interact with anticoagulant medications and potentially mitigate adverse effects while maintaining therapeutic efficacy .

Application AreaPotential RoleCurrent Evidence Level
Bone HealthActivation of osteocalcin and MGPModerate (for K2 generally)
Cardiovascular HealthInhibition of vascular calcificationLimited
Anticoagulant TherapyModulation of vitamin K antagonist effectsUnder investigation
Dietary SupplementationAddressing potential deficienciesLimited

Research Gaps and Future Directions

Current Knowledge Limitations

Despite growing interest in vitamin K2 forms, several significant gaps exist in the current understanding of Menaquinone 5:

  • Limited specific research focusing on Menaquinone 5 compared to other menaquinones

  • Incomplete characterization of its metabolic pathways and tissue distribution

  • Insufficient data on its content in various foods and dietary intake patterns

  • Limited clinical studies evaluating its specific health effects

Future Research Priorities

To advance understanding of Menaquinone 5, several research directions merit attention:

Molecular and Cellular Studies

Investigations into the specific interactions of Menaquinone 5 with vitamin K-dependent proteins and its relative efficacy compared to other vitamin K forms would provide valuable insights into its biological functions.

Clinical Research

Targeted clinical trials examining the effects of Menaquinone 5 on bone health, cardiovascular outcomes, and other potential health applications would help clarify its therapeutic potential.

Nutritional Assessments

Improved methods for detecting and quantifying Menaquinone 5 in foods and biological samples would facilitate research on its prevalence, intake, and metabolism, potentially informing dietary recommendations.

Dietary Reference Value Development

The current lack of specific dietary reference values for menaquinones, including Menaquinone 5, represents a gap that future research could address, helping to inform nutritional guidelines and supplement formulations .

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